Physicochemical Differentiation: Hydrogen-Bonding Capacity and Polarity of 3-Hydroxyisovaline vs. Isovaline
The introduction of a C3 hydroxyl group in 3-hydroxyisovaline increases the hydrogen bond donor count from 2 (isovaline) to 3 and the hydrogen bond acceptor count from 3 (isovaline) to 4, as computed from their respective SMILES structures [1]. This modification increases the topological polar surface area (TPSA) from 63.3 Ų (isovaline) to 83.6 Ų (3-hydroxyisovaline), a net increase of 20.3 Ų (32%), and shifts the predicted LogP from -2.2 (isovaline) to -3.4 (3-hydroxyisovaline), indicating greater hydrophilicity [2]. These differences have direct consequences for reversed-phase chromatographic retention, aqueous solubility, and membrane permeability predictions.
| Evidence Dimension | Topological polar surface area (TPSA) and XLogP3-AA |
|---|---|
| Target Compound Data | TPSA = 83.6 Ų; XLogP3-AA = -3.4 |
| Comparator Or Baseline | Isovaline: TPSA = 63.3 Ų; XLogP3-AA = -2.2 (PubChem CID 94744) |
| Quantified Difference | TPSA increase of 20.3 Ų (+32%); LogP decrease of 1.2 log units |
| Conditions | Computed properties: PubChem 2.2 / XLogP3 3.0; isovaline values from PubChem CID 94744 |
Why This Matters
The ~32% higher TPSA and 1.2 log-unit lower LogP directly affect solubility, chromatographic method development, and Caco-2 permeability predictions, making 3-hydroxyisovaline a demonstrably more polar building block than isovaline for peptide or small-molecule synthesis.
- [1] PubChem. 2-Amino-3-hydroxy-2-methylbutanoic acid (CID 536690): Computed Properties (H-Bond Donor/Acceptor Count). National Center for Biotechnology Information. View Source
- [2] PubChem. Isovaline (CID 94744): Computed Properties (XLogP3-AA, TPSA). National Center for Biotechnology Information. View Source
